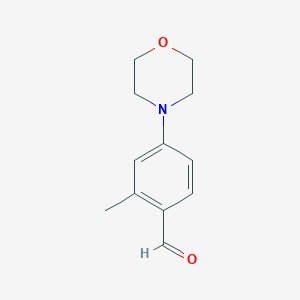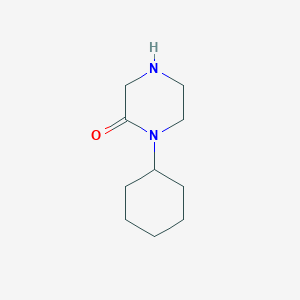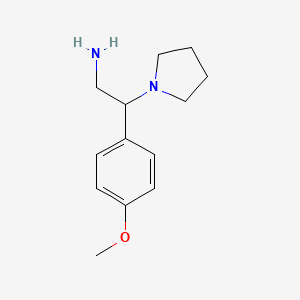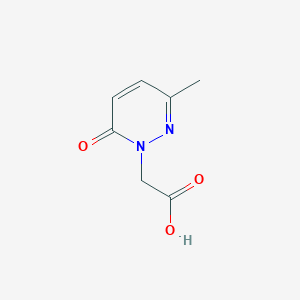
3,4-Dichlorophenyldipropionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichlorophenyldipropionamide is an anilide herbicide primarily used for the control of broad-leaved and grass weeds in rice. It is known for its mode of action via the inhibition of the Hill reaction in photosynthetic electron transfer (photosystem II) . This compound is significant in agricultural practices due to its effectiveness in weed control.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichlorophenyldipropionamide typically involves the nitration of 1,2-dichlorobenzene to produce 1,2-dichloro-4-nitrobenzene. This intermediate is then hydrogenated using Raney nickel to yield 3,4-dichloroaniline. The final step involves the acylation of 3,4-dichloroaniline with propanoyl chloride to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dichlorophenyldipropionamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated derivatives, depending on the specific reaction pathway and conditions employed.
Applications De Recherche Scientifique
3,4-Dichlorophenyldipropionamide has several scientific research applications:
Chemistry: It is used as a model compound in studies involving herbicide degradation and environmental impact assessments.
Biology: Research on its effects on non-target organisms, including aquatic life and soil microorganisms, is ongoing.
Medicine: While primarily an agricultural chemical, its derivatives are studied for potential pharmaceutical applications.
Industry: It is used in the formulation of herbicides and other agrochemical products .
Mécanisme D'action
The compound exerts its herbicidal effects by inhibiting the Hill reaction in photosynthetic electron transfer (photosystem II). This inhibition blocks the electron flow from photosystem II to plastoquinone, disrupting the photosynthetic electron transport chain. As a result, the plant’s ability to convert light energy into chemical energy is impaired, leading to its death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diuron (N-(3,4-dichlorophenyl)-N’,N’-dimethylurea): Another herbicide that inhibits photosynthesis but has a different chemical structure.
Linuron (3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea): Similar in function but with a distinct structural difference.
Swep (methyl-N-(3,4-dichlorophenyl)-carbamate): Shares the chlorinated phenyl group but differs in its carbamate structure
Uniqueness
3,4-Dichlorophenyldipropionamide is unique due to its specific mode of action and its effectiveness in controlling a wide range of weed species in rice cultivation. Its chemical structure allows for targeted inhibition of photosystem II, making it a valuable tool in agricultural weed management.
Propriétés
Formule moléculaire |
C12H13Cl2NO2 |
|---|---|
Poids moléculaire |
274.14 g/mol |
Nom IUPAC |
N-(3,4-dichlorophenyl)-N-propanoylpropanamide |
InChI |
InChI=1S/C12H13Cl2NO2/c1-3-11(16)15(12(17)4-2)8-5-6-9(13)10(14)7-8/h5-7H,3-4H2,1-2H3 |
Clé InChI |
ZDAFHQWFOMHDMG-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C1=CC(=C(C=C1)Cl)Cl)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-{4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoic acid](/img/structure/B1364217.png)

![4-[2-[4-(Butanoylamino)benzoyl]hydrazinyl]-4-oxobutanoic acid](/img/structure/B1364220.png)

![2-[4-(Azepane-1-sulfonyl)-phenylcarbamoyl]-cyclohexanecarboxylic acid](/img/structure/B1364229.png)
![2-[[4-(2,3-Dihydroindol-1-ylsulfonyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364230.png)
![2-[[4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364232.png)







